molecular formula C9H16FNO2 B13362856 Ethyl (3S,4S)-4-ethyl-3-fluoropyrrolidine-3-carboxylate

Ethyl (3S,4S)-4-ethyl-3-fluoropyrrolidine-3-carboxylate

Cat. No.: B13362856
M. Wt: 189.23 g/mol
InChI Key: APHDAVCXISSMNJ-IONNQARKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3S,4S)-4-ethyl-3-fluoropyrrolidine-3-carboxylate is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by its unique stereochemistry and the presence of a fluorine atom, which can influence its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S,4S)-4-ethyl-3-fluoropyrrolidine-3-carboxylate typically involves the use of chiral starting materials and reagents to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to control the stereochemistry during the formation of the pyrrolidine ring. The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in maintaining the stereochemical purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4S)-4-ethyl-3-fluoropyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (3S,4S)-4-ethyl-3-fluoropyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (3S,4S)-4-ethyl-3-fluoropyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Ethyl (3S,4S)-4-ethyl-3-fluoropyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl (3S,4S)-4-ethyl-3-hydroxypyrrolidine-3-carboxylate: This compound lacks the fluorine atom, which can result in different reactivity and biological activity.

    Ethyl (3S,4S)-4-ethyl-3-chloropyrrolidine-3-carboxylate: The presence of a chlorine atom instead of fluorine can lead to variations in chemical properties and interactions with molecular targets.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical and biological behavior.

Properties

Molecular Formula

C9H16FNO2

Molecular Weight

189.23 g/mol

IUPAC Name

ethyl (3S,4S)-4-ethyl-3-fluoropyrrolidine-3-carboxylate

InChI

InChI=1S/C9H16FNO2/c1-3-7-5-11-6-9(7,10)8(12)13-4-2/h7,11H,3-6H2,1-2H3/t7-,9+/m0/s1

InChI Key

APHDAVCXISSMNJ-IONNQARKSA-N

Isomeric SMILES

CC[C@H]1CNC[C@@]1(C(=O)OCC)F

Canonical SMILES

CCC1CNCC1(C(=O)OCC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.